molecular formula C18H16FN3 B297151 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Numéro de catalogue B297151
Poids moléculaire: 293.3 g/mol
Clé InChI: SWEWRMCCETWZEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Mécanisme D'action

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and physiological effects:
5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its effectiveness may vary depending on the specific cancer cell line being studied, and its toxicity may limit its use in certain experiments.

Orientations Futures

1. Combination therapy: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. Further research could explore the potential of combination therapy using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and other cancer treatments.
2. Development of new inhibitors: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a valuable tool for studying EGFR, but its toxicity and limitations may make it less suitable as a therapeutic agent. Further research could focus on developing new inhibitors of EGFR with improved efficacy and safety profiles.
3. Personalized medicine: EGFR mutations are common in certain types of cancer, and 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline may be more effective in these cases. Further research could explore the potential of using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a personalized medicine for patients with EGFR-mutated cancers.
4. Mechanism of resistance: Some cancer cells may develop resistance to 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline over time. Further research could explore the mechanisms of resistance and potential strategies for overcoming it.
5. Other potential therapeutic targets: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit other receptors in addition to EGFR, such as HER2 and HER4. Further research could explore the potential of 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a therapeutic agent for cancers that overexpress these receptors.

Méthodes De Synthèse

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with various reagents. One common method involves the reaction of 2-fluoroaniline with dimethylformamide dimethyl acetal, followed by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,7-dimethylpyrazolo[1,5-c]quinazoline.

Applications De Recherche Scientifique

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Propriétés

Formule moléculaire

C18H16FN3

Poids moléculaire

293.3 g/mol

Nom IUPAC

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H16FN3/c1-11-6-5-8-14-16-10-12(2)21-22(16)18(20-17(11)14)13-7-3-4-9-15(13)19/h3-10,18,21H,1-2H3

Clé InChI

SWEWRMCCETWZEZ-UHFFFAOYSA-N

SMILES isomérique

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

SMILES canonique

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.